molecular formula C20H22ClN B606883 Cyclobenzaprine hydrochloride CAS No. 6202-23-9

Cyclobenzaprine hydrochloride

Cat. No. B606883
CAS RN: 6202-23-9
M. Wt: 311.85
InChI Key: VXEAYBOGHINOKW-UHFFFAOYSA-N
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Description

Cyclobenzaprine hydrochloride is a muscle relaxant used to help relax certain muscles in your body. It helps relieve pain, stiffness, and discomfort caused by strains, sprains, or injuries to your muscles . It is a white, crystalline tricyclic amine salt with the empirical formula C20H21N•HCl and a molecular weight of 311.9 .


Synthesis Analysis

A preparation method for cyclobenzaprine hydrochloride has been patented. The method involves the formation of radical anions by an electrochemical method, which ignites the reaction. This method overcomes the defects in prior synthetic technology, such as harsh reaction conditions, low possibility of controlling the operation, and extremely high cost .


Molecular Structure Analysis

Cyclobenzaprine hydrochloride has a molecular formula of C20H21N•HCl, an average mass of 311.848 Da, and a monoisotopic mass of 311.144073 Da . The structure of cyclobenzaprine includes a 2-D structure and a 3-D structure .


Physical And Chemical Properties Analysis

Cyclobenzaprine hydrochloride is a white, crystalline tricyclic amine salt with a melting point of 217°C . It has a molecular formula of C20H21N•HCl, an average mass of 311.848 Da, and a monoisotopic mass of 311.144073 Da .

Scientific Research Applications

  • Cyclobenzaprine hydrochloride, known as Flexeril, has demonstrated efficacy in treating spasms and pain in the neck and low back, showing significant clinical improvement over two weeks in double-blind trials. Notably, its electromyographic findings indicated notable improvements in muscle activity during prescribed stressful movements (Basmajian, 1978).

  • Over a decade of clinical experience, Cyclobenzaprine hydrochloride has been established as significantly superior to placebo in relieving acute skeletal muscle spasm symptoms. It also demonstrated a more rapid onset of action than diazepam (Katz & Dubé, 1988).

  • A study showed that low-dose regimens of Cyclobenzaprine hydrochloride were effective in improving muscle spasm, reducing local pain and tenderness, and increasing range of motion in acute, painful musculoskeletal conditions. It was also noted for its tolerable side effects, particularly at lower doses (Borenstein & Korn, 2003).

  • Cyclobenzaprine hydrochloride's binding characteristics to human serum albumin (HSA) were explored, revealing insights into its pharmacokinetics and dynamics. This study used biophysical approaches and in silico techniques to elucidate the HSA-CBH complex formation (Baig et al., 2019).

  • The drug has been formulated into sustained-release pellets to provide prolonged therapeutic effects. This formulation aimed to maintain steady drug levels over an extended period, showing promising results in comparative studies (Reddy & Navaneetha, 2017).

  • Cyclobenzaprine was found to be effective in patients with long-term intractable pain of cervical and lumbar origin aggravated by skeletal muscle spasm and tenderness. The study compared it with diazepam and placebo, showing overall improvement in pain variables (Brown & Womble, 1978).

  • Cyclobenzaprine was shown to be more effective than placebo in managing back pain, with modest effects and a higher likelihood of adverse effects like drowsiness. Its efficacy was most notable in the first few days of treatment (Browning, Jackson & O'Malley, 2001).

  • Cyclobenzaprine is a muscle relaxant affecting higher orders of the central nervous system. Its side effects are largely anticholinergic, and clinical studies have supported its use in short-term management of acute neck and back pain, and fibromyalgia (Cimolai, 2009).

Safety And Hazards

Cyclobenzaprine should not be used if you have an allergy to the medication, a certain type of thyroid disorder (hyperthyroidism), heart block, congestive heart failure, a heart rhythm disorder, or you have recently had a heart attack . Some medicines can interact with cyclobenzaprine and cause a serious condition called serotonin syndrome .

Future Directions

Cyclobenzaprine is usually taken for up to 2 or 3 weeks . A study aimed to assess the effectiveness of the permeation model in the sublingual formulation development of cyclobenzaprine, a promising agent for the treatment of psychological disorders .

properties

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEAYBOGHINOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

303-53-7 (Parent)
Record name Cyclobenzaprine hydrochloride [USAN:USP]
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DSSTOX Substance ID

DTXSID2045105
Record name Cyclobenzaprine hydrochloride
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Molecular Weight

311.8 g/mol
Source PubChem
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Product Name

Cyclobenzaprine Hydrochloride

CAS RN

6202-23-9
Record name Cyclobenzaprine hydrochloride
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